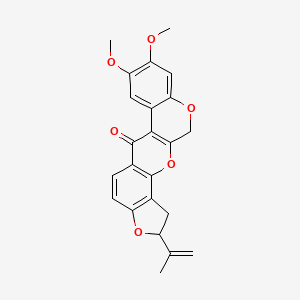

Dehydrorotenone

Descripción

from Tephrosia egregia; structure in first source

Propiedades

Número CAS |

3466-09-9 |

|---|---|

Fórmula molecular |

C23H20O6 |

Peso molecular |

392.4 g/mol |

Nombre IUPAC |

(6R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |

InChI |

InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3/t16-/m1/s1 |

Clave InChI |

GFERNZCCTZEIET-MRXNPFEDSA-N |

SMILES isomérico |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |

SMILES canónico |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dehydrorotenone; |

Origen del producto |

United States |

Foundational & Exploratory

Dehydrorotenone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrorotenone, a naturally occurring rotenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathways and biological effects. Quantitative data from relevant studies are summarized, and experimental workflows are presented to aid in future research and development.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Leguminosae (Fabaceae) family, often co-occurring with the more abundant rotenone. It has also been identified as a degradation product of rotenone.

Key Natural Sources:

-

Tephrosia Species: this compound has been reported in the stems and leaves of Tephrosia candida and in Tephrosia egregia.[1][2] These plants produce a variety of flavonoids and rotenoids, with this compound contributing to their insecticidal properties.[1]

-

Derris Species: Several Derris species are known sources of rotenoids. This compound has been specifically mentioned in relation to Derris montana and Derris trifoliata.[2][3] While quantitative data for this compound is limited, the rotenone content in Derris elliptica can be as high as 0.2870% in the stems and up to 46.1% (w/w) in crude root extracts, suggesting the potential for this compound presence.[4][5]

-

Degradation of Rotenone: Rotenone is known to decompose into this compound and other compounds upon exposure to light and air.[6] This makes aged or improperly stored rotenone samples a potential source of this compound.

Isolation and Purification Methods

The isolation of this compound can be achieved from both natural plant sources and through the chemical transformation of rotenone. The choice of method depends on the desired yield and purity.

Extraction from Plant Material

Standard extraction techniques for rotenoids can be applied to isolate this compound from plant matrices.

Table 1: Comparison of Extraction Methods for Rotenoids from Derris Species

| Extraction Method | Solvent(s) | Plant Part | Duration | Key Findings | Reference |

| Maceration | Chloroform | Stem and Root | 72 hours | Rotenone content of 40.6% (w/w) in crude extract. | [4] |

| Pressurized Liquid Extraction (PLE) | Chloroform | Stem and Root | 30 minutes | Higher extraction efficiency with rotenone content of 46.1% (w/w) in crude extract; less time and solvent consuming. | [4] |

| Normal Soaking Extraction (NSE) | Acetone (95% v/v) | Fine Roots | 24 hours | Yielded the highest amount of rotenone (1.14% w/w) from Derris fine roots. | [7][8] |

| Soxhlet Extraction | 95% Ethanol | Stems | Exhaustive | Used to prepare extracts for quantitative analysis of rotenone. | [9] |

General Experimental Protocol for Extraction:

-

Sample Preparation: The plant material (e.g., dried and powdered roots or stems) is collected. For instance, 30 kg of fresh Derris root can be washed, chopped into 1-1.5 cm pieces, and oven-dried at 40°C for 72 hours.[7] The dried material is then ground into a powder.[7]

-

Extraction: The powdered material is subjected to extraction using a chosen solvent and method (e.g., maceration, PLE, or NSE). For NSE, a solvent-to-solid ratio of 10 ml/g is often utilized with a solvent like acetone.[10]

-

Filtration and Concentration: The resulting liquid extract is filtered to remove solid debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation from Thermolysis of Rotenone

This compound can be effectively isolated as a transformation product of rotenone.

Experimental Protocol for Isolation via Thermolysis:

-

Thermolysis: Pure rotenone (1 g) is dissolved in distilled water (2 L) and subjected to heat treatment (autoclaving) for 12 hours.[11]

-

Solvent Removal: After cooling, the water is removed to obtain a residue containing the transformation products.[11]

-

Column Chromatography: A portion of the residue (e.g., 775 mg) is subjected to column chromatography. A YMC gel ODS-AQ-HG (1 cm i.d. × 36 cm) column with a mobile phase of aqueous methanol can be used for initial separation.[11]

-

Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A YMC-prep column (20 mm i.d. × 250 mm) with a mobile phase of acetonitrile and water can be employed to yield pure this compound.[11]

Analytical Methods for Quantification

Several analytical techniques are suitable for the qualitative and quantitative analysis of this compound in extracts.

Table 2: Analytical Techniques for Rotenoid Analysis

| Analytical Method | Key Features | Application | Reference |

| TLC-Densitometry | A validated method for quantifying rotenone in D. elliptica stem extracts. | Quantification of major rotenoids. | [5] |

| UPLC | Developed for the quantitative analysis of rotenone and deguelin in biopesticides. | High-resolution separation and quantification. | [12] |

| HTHRGC-MS | Allows for the rapid analysis of crude extracts without derivatization. | Profiling of rotenoids and other secondary metabolites. | [13] |

| RP-HPLC | A standard method for the analysis of rotenoid content in plant extracts. | Routine analysis and quality control. | [7] |

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, the biological activities of the closely related compounds, rotenone and dihydrorotenone, provide strong indications of its potential mechanisms of action.

Inhibition of Mitochondrial Complex I

Rotenone is a well-established inhibitor of mitochondrial respiratory chain complex I.[6][14] This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can trigger apoptosis.[14][15] Given the structural similarity, it is highly probable that this compound also targets mitochondrial complex I.

Caption: Proposed mechanism of this compound-induced apoptosis via mitochondrial complex I inhibition.

Induction of Endoplasmic Reticulum Stress and p38 Signaling

Studies on dihydrorotenone, another rotenoid, have shown that it induces apoptosis in human plasma cells by triggering endoplasmic reticulum (ER) stress and activating the p38 signaling pathway.[16] This occurs independently of the JNK signaling pathway, which is activated by rotenone.[16]

Caption: Dihydrorotenone-induced ER stress and p38-mediated apoptosis signaling pathway.

Experimental Workflows

Workflow for Isolation and Identification from Plant Material

Caption: General workflow for the isolation of this compound from plant sources.

Workflow for Evaluating Biological Activity

Caption: Experimental workflow for assessing the biological activity of this compound.

Conclusion

This compound is a naturally occurring rotenoid with potential for further investigation, particularly in the context of its biological activities. While present in several plant species, its isolation can also be efficiently achieved through the chemical transformation of rotenone. The methodologies and workflows presented in this guide provide a framework for researchers to explore the therapeutic and biotechnological potential of this compound. Further studies are warranted to elucidate the specific signaling pathways modulated by this compound and to quantify its presence in various natural sources.

References

- 1. Plants in the Genus Tephrosia: Valuable Resources for Botanical Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Used | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Changes in the antioxidant systems as part of the signaling pathway responsible for the programmed cell death activated by nitric oxide and reactive oxygen species in tobacco Bright-Yellow 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory Effects of Thermolysis Transformation Products of Rotenone on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway | PLOS One [journals.plos.org]

Dehydrorotenone: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrorotenone, a derivative of the naturally occurring insecticide Rotenone, is a compound of increasing interest in biomedical research. Its potential pharmacological activities, including antioxidant and neuroprotective effects, warrant a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₀O₆ | [1] |

| Molecular Weight | 392.4 g/mol | [1][2] |

| Melting Point | 214-215 °C | |

| Boiling Point | Not experimentally determined. Estimated to be high with decomposition. | |

| Solubility | ||

| Water | Practically insoluble | Inferred from Rotenone[3] |

| Ethanol | Soluble | Inferred from Rotenone[3] |

| DMSO | Soluble | Inferred from Dihydrorotenone[4] |

| Chloroform | Soluble | Inferred from Rotenone[3] |

| pKa | Not experimentally determined. As a neutral molecule, it is not expected to have a significant pKa in the physiological range. | |

| LogP (Octanol-Water Partition Coefficient) | 4.0 (Computed) | [2] |

| CAS Registry Number | 3466-09-9 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and analytical parameters of this compound are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for the separation, identification, and quantification of this compound.[5]

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a mixture of chloroform and isooctane (e.g., 35:65 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 294 nm.[5]

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

A standard stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or chloroform).

-

Working standards are prepared by diluting the stock solution to a range of concentrations to generate a calibration curve.

-

Unknown samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve generated from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

-

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[6]

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS).

-

Ionization Techniques: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

-

Analysis:

-

The mass spectrum will show the molecular ion peak [M+H]⁺ or [M]⁺, confirming the molecular weight.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain a characteristic fragmentation pattern, which can be used for structural confirmation and in quantitative studies.

-

Visualizations

Signaling Pathway: Inhibition of Mitochondrial Complex I and Oxidative Stress

Rotenoids, including this compound, are known inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3] This inhibition leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a pathway implicated in neurodegenerative processes.

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Workflow: HPLC Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in a plant extract using HPLC.[7][8][9][10]

Caption: Workflow for HPLC analysis of this compound from a plant extract.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Rotenone and Five Rotenoids in CFT Legumine Piscicide Formulation via High Resolution Mass Spectrometry and a New High-Throughput Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]

Dehydrorotenone: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrorotenone, a natural analog of the well-studied pesticide rotenone, is emerging as a molecule of interest for its distinct biological activities. While sharing structural similarities with rotenone, this compound exhibits a nuanced mechanism of action with implications for toxicology, immunology, and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on biological systems, with a focus on its molecular targets, signaling pathways, and cellular consequences. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the underlying molecular processes to serve as a valuable resource for researchers and professionals in the life sciences.

Introduction

This compound is a naturally occurring isoflavonoid found in several plant species and is a close structural analog of rotenone, a widely used pesticide known for its potent inhibition of mitochondrial complex I.[1] While rotenone's neurotoxicity and its use in creating experimental models of Parkinson's disease are well-documented, the biological effects of this compound are less extensively characterized.[2] Recent research, however, has begun to shed light on its unique bioactivities, particularly its ability to induce apoptosis in various cell types, including human plasma cells and cancer cells.

This guide aims to provide a detailed technical overview of the known mechanisms of action of this compound, distinguishing its effects from those of rotenone where possible. It will cover its impact on mitochondrial function, the induction of endoplasmic reticulum (ER) stress, and the activation of specific signaling cascades that ultimately lead to programmed cell death.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to induce cellular stress, leading to apoptosis. This is achieved through a multi-pronged attack on key cellular organelles and signaling pathways.

Mitochondrial Dysfunction

Despite its weaker direct inhibition of complex I, this compound treatment leads to a notable decrease in mitochondrial membrane potential (ΔΨm) in a dose-dependent manner.[1] This dissipation of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A significant aspect of this compound's mechanism of action is the induction of endoplasmic reticulum (ER) stress.[1] The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).

This compound treatment leads to the upregulation of key UPR-associated proteins:

-

GRP78 (Glucose-Regulated Protein 78): Also known as BiP, this molecular chaperone is a master regulator of the UPR. Its upregulation is a hallmark of ER stress.[1]

-

ATF4 (Activating Transcription Factor 4): A key transcription factor that is preferentially translated during ER stress and controls the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.

-

CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor that is induced during severe or prolonged ER stress.

The activation of the UPR by this compound suggests that the cell's protein-folding capacity is overwhelmed, leading to a state of cellular distress that can ultimately trigger apoptosis.

Activation of the p38 MAPK Signaling Pathway

This compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a key signaling cascade that is activated in response to a variety of cellular stresses, including oxidative stress, inflammatory cytokines, and ER stress.

The activation of p38 by this compound is a crucial step in the induction of apoptosis. Inhibition of the p38 pathway has been shown to partially block this compound-induced apoptosis, confirming its role in the cell death process.[1] Notably, this compound does not appear to activate the c-Jun N-terminal kinase (JNK) signaling pathway, another major stress-activated MAPK pathway.[1] This selective activation of p38 highlights a specific signaling response to this compound-induced stress.

Induction of Apoptosis

The culmination of mitochondrial dysfunction, ER stress, and p38 MAPK activation is the induction of apoptosis, or programmed cell death. This compound has been demonstrated to induce apoptosis in a dose-dependent manner in various cell lines, including human plasma cells (LP-1, OPM2, KMS11, and U266) and a wide range of cancer cell lines.[1][3]

The apoptotic process induced by this compound involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, this compound treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[4]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Inhibition of Mitochondrial Complex I

| Compound | Target | IC50 | Notes |

| Dehydromonocrotaline | Mitochondrial Complex I | 62.06 µM | A "dehydro" pyrrolizidine alkaloid, not this compound. Provided for context on a dehydro- compound's potency.[5] |

| This compound | Mitochondrial Complex I | Not Available | Reported to be ~600-fold less potent than rotenone. |

Table 2: Induction of Apoptosis in Human Plasma Cell Lines

| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |

| LP-1 | DMSO (Control) | - | 11.2 |

| LP-1 | This compound | 15 | 47.19 |

| LP-1 | This compound | 30 | 58.21 |

| OPM2 | DMSO (Control) | - | 11.15 |

| OPM2 | This compound | 15 | 23.91 |

| OPM2 | This compound | 30 | 51.64 |

Data extracted from Zhang et al., 2013.[6]

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue Type | IC50 (µM) |

| HSC-4 | Head and Neck | 0.010880 |

| HCC1954 | Breast | 0.010907 |

| MOLT-4 | Lymphoblastic Leukemia | 0.011473 |

| HL-60 | Acute Myeloid Leukemia | 0.018721 |

| NCI-H23 | Lung Adenocarcinoma | 0.019060 |

| MFE-296 | Endometrium | 0.019988 |

| HuH-7 | Liver | 0.020576 |

| LP-1 | Myeloma | 0.038895 |

| MCF7 | Breast | 0.043382 |

| HeLa | Cervix | 0.051538 |

| HT-1080 | Fibrosarcoma | 0.051498 |

Abridged data from the Genomics of Drug Sensitivity in Cancer (GDSC) database. A comprehensive list of 715 cell lines is available through the GDSC portal.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Reagents

-

Cell Lines: Human plasma cell lines (LP-1, OPM2, KMS11, U266) and various cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) is run in parallel in all experiments.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for ER Stress and p38 MAPK Activation

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, ATF4, CHOP, p-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane.

-

Cell Treatment: Treat cells with this compound as described above.

-

Dye Loading: Add a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 to the cell culture and incubate according to the manufacturer's instructions.

-

Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Detection

This method is used to measure the production of intracellular ROS.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Core mechanism of action of this compound.

Figure 2: Experimental workflow for apoptosis detection.

Figure 3: Western blot experimental workflow.

Conclusion and Future Directions

This compound presents a fascinating case of a natural compound with a multi-faceted mechanism of action. While it shares the mitochondrial inhibitory properties of its well-known analog, rotenone, its significantly lower potency at complex I suggests that other mechanisms, particularly the induction of ER stress and the specific activation of the p38 MAPK pathway, play a more prominent role in its biological effects. The induction of apoptosis in a wide range of cancer cell lines at low micromolar concentrations highlights its potential as a lead compound for anticancer drug development.

Future research should focus on several key areas. A precise determination of the IC50 value of this compound for mitochondrial complex I is needed for a more accurate comparison with rotenone. The direct link between this compound and the production of reactive oxygen species (ROS) needs to be experimentally verified. Furthermore, the neurotoxic potential of this compound, in contrast to rotenone, remains an important area for investigation to fully understand its safety profile. Elucidating the upstream sensors that detect this compound-induced stress and initiate the p38 MAPK signaling cascade will provide a more complete picture of its mechanism of action. As our understanding of this compound's biological activities deepens, so too will its potential for therapeutic applications.

References

- 1. Drug: Dihydrorotenone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. Correction: The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug: Dihydrorotenone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Natural Pesticide Dihydrorotenone Induces Human Plasma Cell Apoptosis by Triggering Endoplasmic Reticulum Stress and Activating p38 Signaling Pathway | PLOS One [journals.plos.org]

Dehydrorotenone Biosynthesis in Plants: A Technical Guide for Researchers

An In-Depth Exploration of the Core Biosynthetic Pathway, Regulatory Mechanisms, and Experimental Methodologies

Introduction

Dehydrorotenone, a key intermediate in the biosynthesis of the potent insecticide and piscicide rotenone, belongs to the rotenoid class of isoflavonoids. These specialized metabolites are primarily found in plants of the Leguminosae family, notably in the genera Derris, Lonchocarpus, and Tephrosia. The intricate biosynthetic pathway leading to this compound is a subject of significant interest for researchers in natural product chemistry, plant biochemistry, and drug development due to the diverse biological activities of rotenoids. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its regulation, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway. The overall process can be conceptualized in four major phases, beginning with the general phenylpropanoid pathway and culminating in the formation of the characteristic rotenoid core.

Phase 1: Phenylpropanoid and Chalcone Synthesis

The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

Subsequently, chalcone synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

Phase 2: Isoflavone Skeleton Formation

The formation of the isoflavone backbone is the defining step that diverts intermediates from the general flavonoid pathway.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin, a flavanone.

-

Isoflavone synthase (IFS): A key cytochrome P450 enzyme that catalyzes an aryl migration reaction, converting the flavanone naringenin into the isoflavone genistein. In some species, liquiritigenin (a flavanone) is converted to the isoflavone daidzein.

Phase 3: Hydroxylation, Methoxylation, and Prenylation

This phase involves a series of modifications to the isoflavone core, preparing it for the subsequent cyclization reactions that form the rotenoid structure. Key enzymes in this phase include:

-

Isoflavone O-methyltransferase (HI4OMT): Catalyzes the methylation of hydroxyl groups on the isoflavone ring.

-

Hydroxylases (I3'H): Introduce additional hydroxyl groups.

-

Prenyltransferases: These enzymes are critical for the addition of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone scaffold. This prenylation step is a crucial prerequisite for the formation of the E-ring of the rotenoid skeleton. The specific prenyltransferase(s) involved in this compound biosynthesis are still under active investigation but are believed to be membrane-bound enzymes.

Phase 4: Oxidative Cyclization to the Rotenoid Core

The final phase involves a series of oxidative cyclization reactions that form the characteristic five-ring structure of this compound. While the precise enzymatic steps are not fully elucidated, evidence suggests the involvement of cytochrome P450 monooxygenases . These enzymes are hypothesized to catalyze the formation of the dihydrofuran E-ring. The conversion of the intermediate rot-2'-enonic acid to rotenone, and by extension this compound, is thought to be an enzyme-induced radical-type reaction.

The proposed biosynthetic pathway from the isoflavone daidzein to this compound is illustrated below.

Regulation of this compound Biosynthesis

The production of this compound, as with other specialized metabolites, is tightly regulated at the genetic and physiological levels. This regulation allows plants to produce these compounds in response to specific developmental cues and environmental stresses.

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes is a primary control point. Several families of transcription factors are known to regulate the isoflavonoid pathway and are likely involved in controlling this compound synthesis. These include:

-

MYB transcription factors: These proteins are well-known regulators of phenylpropanoid metabolism.

-

bHLH (basic helix-loop-helix) transcription factors: Often act in concert with MYB proteins to regulate target gene expression.

-

WRKY and NAC transcription factors: These are typically involved in plant stress responses and can upregulate defense-related metabolic pathways.

Signaling Pathways

The accumulation of rotenoids is often induced by biotic and abiotic stresses, implicating the involvement of plant hormone signaling pathways.

-

Jasmonic Acid (JA) Signaling: Jasmonates are key signaling molecules in plant defense against herbivores and necrotrophic pathogens.[1] Wounding or insect feeding can trigger the JA signaling cascade, leading to the upregulation of biosynthetic genes for defensive compounds, including rotenoids. The core of the JA signaling pathway involves the F-box protein COI1, which perceives the active form of jasmonate (JA-isoleucyl), leading to the degradation of JAZ repressor proteins and the activation of transcription factors like MYC2 that induce the expression of defense-related genes.[2][3][4][5]

-

Other Hormones: Salicylic acid (SA) and ethylene (ET) signaling pathways, which are also central to plant defense, may interact with the JA pathway to fine-tune the production of rotenoids.

Quantitative Data

Quantitative analysis of this compound and related compounds is crucial for understanding pathway flux and for metabolic engineering efforts. The content of rotenoids can vary significantly between plant species, tissues, and in response to environmental conditions.

Table 1: Rotenoid Content in Selected Plant Species

| Plant Species | Tissue | Compound | Concentration Range | Reference |

| Derris elliptica | Roots | Rotenone | 0.4276% - 13% (w/w) | [6] |

| Derris elliptica | Stems | Rotenone | Lower than roots | [7] |

| Tephrosia vogelii | Leaves | Rotenoids | 0.65% - 4.25% (w/w) | [6] |

| Tephrosia vogelii | Pods | Rotenone | ~1.4% (w/w) | [6] |

| Tephrosia vogelii | Leaves | Deguelin | More abundant than rotenone | [6] |

Note: Data for this compound specifically is often not reported separately from total rotenoids.

Enzyme Kinetics

Detailed kinetic data for the enzymes specific to the this compound pathway are limited in the literature. However, kinetic parameters for related isoflavonoid biosynthetic enzymes have been characterized.

Table 2: Apparent Kinetic Parameters of a Related Isoflavonoid Prenyltransferase (LaPT1)

| Substrate | Apparent Km (µM) | Apparent kcat (pkat/mg protein) | Apparent kcat/Km (pkat/mg protein·µM) |

| Genistein | 18.2 ± 2.1 | 14.8 ± 0.5 | 0.81 |

| DMAPP | 74.1 ± 11.5 | 16.2 ± 1.0 | 0.22 |

Data from a study on an isoflavonoid-specific prenyltransferase from Lupinus albus, which provides a reference for the potential kinetics of similar enzymes in the this compound pathway.[8]

Experimental Protocols

4.1 Extraction and Quantification of this compound by HPLC-UV

This protocol provides a general method for the extraction and quantification of this compound and other rotenoids from plant material.

Workflow Diagram

Methodology

-

Sample Preparation:

-

Dry the plant material (e.g., roots of Derris elliptica) at 40-50 °C until a constant weight is achieved.

-

Grind the dried material into a fine powder using a Wiley mill or a similar grinder.

-

-

Extraction:

-

Soxhlet Extraction: Place approximately 5 g of the powdered plant material into a cellulose thimble and extract with 200 mL of acetone or methanol for 6-8 hours.

-

Ultrasonic Extraction: Suspend 1 g of the powdered plant material in 20 mL of acetone or methanol. Sonicate in an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction twice and combine the supernatants.

-

-

Sample Cleanup (Optional but Recommended):

-

Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

For cleaner samples, pass the reconstituted extract through a C18 Solid Phase Extraction (SPE) cartridge, pre-conditioned with methanol and water. Elute the rotenoids with methanol or acetonitrile.

-

-

HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is acetonitrile:water (65:35, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 294 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of this compound in the sample by using the linear regression equation obtained from the calibration curve of the standard.

-

4.2 Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes.

Methodology

-

RNA Extraction:

-

Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Design primers specific to the target genes (e.g., PAL, CHS, IFS, prenyltransferase) and a reference gene (e.g., Actin, Tubulin, GAPDH). Primers should amplify a product of 100-200 bp.

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR using a real-time PCR system with a typical thermal profile: initial denaturation at 95°C for 5-10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.

-

4.3 Enzyme Assay (General Protocol for Prenyltransferase)

This is a general protocol that can be adapted for assaying the activity of isoflavonoid prenyltransferases once the specific enzyme has been isolated.

Methodology

-

Enzyme Preparation:

-

Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and reducing agents).

-

Prepare a microsomal fraction by differential centrifugation, as many prenyltransferases are membrane-bound.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Microsomal protein extract

-

Isoflavone substrate (e.g., daidzein or genistein)

-

Prenyl donor (DMAPP)

-

Divalent cation (e.g., MgCl2)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.

-

-

Product Analysis:

-

Extract the product with an organic solvent.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the product formation by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard of the prenylated isoflavone.

-

-

Kinetic Analysis:

-

To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Measure the initial reaction rates and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex, multi-step process that represents a specialized branch of isoflavonoid metabolism. While the general framework of the pathway is understood, the specific enzymes involved in the later stages, particularly the prenylation and oxidative cyclization reactions, remain to be fully characterized. Future research in this area will likely focus on the identification and functional characterization of these enzymes, which will be instrumental for metabolic engineering efforts aimed at the heterologous production of rotenoids in microbial or plant chassis. A deeper understanding of the regulatory networks, including the specific transcription factors and signaling pathways that control rotenoid accumulation, will also be crucial for developing strategies to enhance the production of these valuable compounds in their native plant sources. The experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the intricacies of this compound biosynthesis.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 4. Generating and maintaining jasmonic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenobiotic- and Jasmonic Acid-Inducible Signal Transduction Pathways Have Become Interdependent at the Arabidopsis CYP81D11 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of Dehydrorotenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dehydrorotenone, a rotenoid of significant interest in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and further research.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not available in search results |

Note: While several sources indicate the availability of detailed ¹H and ¹³C NMR data for this compound, the specific chemical shifts and assignments were not accessible in the public domain search results. The structure of this compound is closely related to that of rotenone, and their NMR spectra are reported to be similar with some key differences.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3080 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch (asymmetric) |

| ~2850 | Aliphatic C-H stretch (symmetric) |

| ~1670 | C=O (Ketone) stretch |

| ~1640 | C=C (Alkenyl) stretch |

| ~1600, ~1500-1430 | Aromatic C=C stretch |

| ~1250-1000 | C-O (Ether) stretch |

Note: The specific IR spectrum for this compound was not found. The provided data is based on the characteristic absorption frequencies for the functional groups present in the molecule and comparison with related compounds like rotenone.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type | Formula |

| 393.1330 | [M+H]⁺ | C₂₃H₂₁O₆ |

| 361.107 | [M-CH₄O+H]⁺ | C₂₂H₁₇O₅ |

| 333.112 | [M-C₂H₄O₂+H]⁺ | C₂₁H₁₇O₄ |

This data was obtained using high-resolution orbitrap mass spectrometry.[1]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/mL.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width usually covers a range of 0-220 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are identified and assigned to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used. High-resolution mass spectrometers (e.g., Orbitrap, TOF) are employed for accurate mass measurements.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the sample is nebulized and ionized to form gaseous ions. The mass-to-charge ratio (m/z) of the ions is then measured by the mass analyzer.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to generate a fragmentation pattern.

-

Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. The accurate mass measurement allows for the determination of the elemental composition. The fragmentation pattern from MS/MS analysis provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Dehydrorotenone: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of dehydrorotenone, a naturally occurring isoflavonoid closely related to the well-known mitochondrial toxin, rotenone. Due to the limited availability of specific experimental data on this compound, this document leverages the extensive research on rotenone to infer its likely biological activities and mechanisms of action, providing a robust framework for future research.

Chemical Identity and Physicochemical Properties

This compound is systematically known as (2R)-1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one.[2][3] It is a derivative of rotenone and can be formed through its oxidation.[4] this compound has been identified in various plant species, including Tephrosia candida and Derris montana.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3466-09-9 | [3] |

| Molecular Formula | C23H20O6 | [3] |

| Molecular Weight | 392.40 g/mol | [3] |

| IUPAC Name | (2R)-1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one | [5] |

| SMILES | CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC | [5] |

| InChI | InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3/t16-/m1/s1 | [5] |

| InChIKey | GFERNZCCTZEIET-MRXNPFEDSA-N | [5] |

| Melting Point | 214-215 °C | [3] |

Chemical Structure of this compound:

Biological Activity and Quantitative Data

While this compound is known to be toxic to insects, specific quantitative data on its biological activity are scarce in publicly available literature.[4] To provide a relevant quantitative context for researchers, the following table summarizes the well-documented inhibitory and cytotoxic effects of its parent compound, rotenone.

Table 2: Biological Activity of Rotenone (as a proxy for this compound)

| Assay | System | Endpoint | Value | Reference(s) |

| Mitochondrial Complex I Inhibition | Isolated mitochondria | IC50 | 1.7 - 2.2 µM | |

| NADH Oxidation Inhibition | Cardiac sarcoplasmic reticulum | IC50 | 3.4 nM |

Mechanism of Action: Inhibition of Mitochondrial Complex I

The precise molecular mechanism of action for this compound has not been extensively studied. However, its structural similarity to rotenone strongly suggests that it also functions as an inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6]

Inhibition of Complex I by rotenone disrupts the transfer of electrons from NADH to ubiquinone, which has two major consequences:

-

Impaired ATP Synthesis: The block in electron flow significantly reduces the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production through oxidative phosphorylation.

-

Increased Oxidative Stress: The inhibition of Complex I is a major source of reactive oxygen species (ROS) production, as electrons can leak from the stalled complex and react with molecular oxygen to form superoxide radicals. This increase in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.

Involvement in Cellular Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is not yet available. However, the known effects of rotenone on cellular signaling provide a strong foundation for hypothesizing the pathways that this compound may modulate.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[7] Rotenone has been shown to induce neuronal apoptosis in part by suppressing the mTOR signaling pathway.[8] This inhibition is mediated by upstream events triggered by mitochondrial dysfunction, including elevated intracellular calcium levels and increased ROS production.[8] The inhibition of mTOR leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn inhibits protein synthesis and can trigger apoptosis.[8]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological effects.

Mitochondrial Complex I Inhibition Assay

This protocol measures the activity of Complex I by monitoring the oxidation of NADH.

-

Prepare Submitochondrial Particles (SMPs): Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) and prepare SMPs by sonication or French press.

-

Reaction Mixture: In a 96-well plate or a cuvette, prepare a reaction buffer containing phosphate buffer, bovine serum albumin, and a suitable electron acceptor like decylubiquinone.

-

Incubation with this compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a defined period.

-

Initiate Reaction: Start the reaction by adding NADH to the mixture.

-

Measure NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Insecticidal Bioassay (Topical Application)

This method assesses the contact toxicity of a compound to a target insect species.[10]

-

Insect Rearing: Use a laboratory-reared, susceptible strain of the target insect of a uniform age and size.

-

Dose Preparation: Prepare serial dilutions of this compound in a suitable volatile solvent (e.g., acetone).

-

Topical Application: Anesthetize the insects (e.g., with CO2) and apply a small, precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each insect using a micro-applicator. Treat a control group with the solvent alone.

-

Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.

-

Mortality Assessment: Assess mortality at specified time points (e.g., 24, 48, and 72 hours) after application.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.

Caption: General experimental workflow for assessing this compound's bioactivity.

Conclusion

This compound is a naturally occurring compound with a high likelihood of sharing the mitochondrial Complex I inhibitory properties of its well-studied precursor, rotenone. While direct experimental data on its biological effects and interactions with cellular signaling pathways are limited, the information provided in this guide offers a solid foundation for researchers and drug development professionals to design and execute further studies. Future research should focus on quantifying the cytotoxic and insecticidal potency of this compound, confirming its mechanism of action, and elucidating its specific effects on cellular signaling pathways. Such studies will be crucial in determining its potential applications and toxicological profile.

References

- 1. Dehydroepiandrosterone inhibits complex I of the mitochondrial respiratory chain and is neurotoxic in vitro and in vivo at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C23H20O6 | CID 99190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk between Ca2+ signaling and mitochondrial H2O2 is required for rotenone inhibition of mTOR signaling pathway leading to neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mosquito Adult Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrorotenone vs. Rotenone: A Comparative Analysis of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rotenone, a naturally occurring isoflavonoid, is a well-documented and potent inhibitor of mitochondrial complex I, leading to its widespread use as a pesticide and as a tool in preclinical research to model Parkinson's disease. Its derivative, dehydrorotenone, which differs by a single double bond, is also found in plant extracts but has been studied to a much lesser extent. This technical guide provides a comprehensive comparison of the biological activities of this compound and rotenone, focusing on their mechanisms of action, cytotoxicity, and organismal toxicity. Quantitative data are summarized in comparative tables, detailed experimental protocols for key assays are provided, and relevant biological pathways and workflows are visualized to facilitate a deeper understanding for researchers in drug discovery and toxicology.

Introduction

Rotenone is a crystalline isoflavone extracted from the roots of plants from the Fabaceae family.[1] Its primary mechanism of action is the potent inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[2] This disruption of cellular respiration leads to ATP depletion and the generation of reactive oxygen species (ROS), ultimately causing cell death.[3] These properties have led to its extensive use as a broad-spectrum insecticide and piscicide.[1] In the laboratory, rotenone is a critical tool for inducing mitochondrial dysfunction to study neurodegenerative diseases, particularly Parkinson's disease, as it can replicate many of its pathological features.[4]

This compound is a derivative of rotenone, characterized by a double bond between carbons 6a and 12a. It is a natural oxidation product of rotenone and can be found in commercial cubé resin, a rotenoid-containing insecticide.[5] While structurally similar, this modification significantly impacts its biological activity. This guide aims to delineate these differences through a detailed comparison of their effects at the molecular, cellular, and organismal levels.

Comparative Biological Activity: A Quantitative Overview

The primary difference in the biological activity between rotenone and this compound lies in their potency as mitochondrial complex I inhibitors and their resulting toxicity. Rotenone is consistently shown to be significantly more potent than this compound across various assays.

Table 1: Comparative Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

| Compound | Source of Mitochondria | IC50 (nmol/mg protein) | Relative Potency (Rotenone = 1) |

| Rotenone | Beef Heart | 0.039 | 1 |

| This compound | Beef Heart | 4.4 | ~1/113 |

Data sourced from Fang, N., & Casida, J. E. (1998).[5]

Table 2: Comparative Cytotoxicity in Mammalian Cell Lines

| Compound | Cell Line | IC50 (µM) after 4 days | Relative Potency (Rotenone = 1) |

| Rotenone | Hepa 1c1c7 (Mouse Hepatoma) | 0.007 | 1 |

| This compound | Hepa 1c1c7 (Mouse Hepatoma) | 0.8 | ~1/114 |

| Rotenone | MCF-7 (Human Breast Cancer) | 0.013 | 1 |

| This compound | MCF-7 (Human Breast Cancer) | 2.5 | ~1/192 |

| Rotenone | NB 41A3 (Mouse Neuroblastoma) | 0.010 | 1 |

| This compound | NB 41A3 (Mouse Neuroblastoma) | 1.0 | ~1/100 |

Data sourced from Fang, N., & Casida, J. E. (1998).[5]

Table 3: Comparative Organismal Toxicity

| Compound | Organism | LC50/LD50 | Relative Potency (Rotenone = 1) |

| Rotenone | Mosquito Larvae (Aedes aegypti) | 0.027 ppm | 1 |

| This compound | Mosquito Larvae (Aedes aegypti) | 2.5 ppm | ~1/93 |

| Rotenone | Goldfish (Carassius auratus) | 0.043 ppm | 1 |

| This compound | Goldfish (Carassius auratus) | 1.1 ppm | ~1/26 |

| Rotenone | Mouse (i.p. administration) | 2.8 mg/kg | 1 |

| This compound | Mouse (i.p. administration) | >50 mg/kg | <1/18 |

Data sourced from Fang, N., & Casida, J. E. (1998).[5]

The data clearly indicates that this compound is substantially less toxic than rotenone to insects, fish, and mammals, which directly correlates with its reduced potency as a mitochondrial complex I inhibitor.[5]

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary target for both rotenone and this compound is Complex I of the mitochondrial electron transport chain. This large multi-subunit enzyme catalyzes the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration.

Rotenone binds to the ubiquinone-binding site of Complex I, effectively blocking the electron flow.[2] This inhibition leads to two major downstream consequences:

-

Impaired ATP Synthesis: The block in the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, dissipating the proton motive force required by ATP synthase to produce ATP.

-

Increased Oxidative Stress: Electrons upstream of the block can leak and react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[3]

This compound also targets Complex I but with significantly lower affinity, as evidenced by its higher IC50 value.[5] The structural change from the bent conformation of the B/C rings in rotenone to a more planar structure in this compound is thought to be responsible for this reduced binding affinity and, consequently, its lower biological activity.[5]

Signaling Pathway Diagram

Caption: Mechanism of Rotenone and this compound Action.

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of rotenone and this compound in culture medium. Replace the existing medium with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[5]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.[7]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[5][7] Mix thoroughly by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Workflow for Cytotoxicity Assay

Caption: MTT Assay Experimental Workflow.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria. The activity is determined by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from tissue or cultured cells using a standard protocol involving differential centrifugation. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

-

Reaction Mixture Preparation: Prepare an assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA).

-

Assay Execution: a. In a cuvette or 96-well UV-transparent plate, add the assay buffer and the mitochondrial sample (e.g., 25-50 µg protein). b. To measure rotenone-sensitive activity, prepare a parallel sample pre-incubated with a saturating concentration of rotenone (e.g., 2 µM) to inhibit Complex I completely. c. Add an electron acceptor such as ubiquinone-1 or decylubiquinone. d. Initiate the reaction by adding NADH (e.g., 150-200 µM).

-

Spectrophotometric Measurement: Immediately begin recording the decrease in absorbance at 340 nm (A₃₄₀) over time (e.g., for 3-5 minutes) at a constant temperature (e.g., 30°C).

-

Data Analysis: a. Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve. b. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate to nmol NADH/min/mg protein. c. The specific Complex I activity is the difference between the total rate and the rate in the presence of rotenone (rotenone-insensitive rate). d. To determine the IC50 for an inhibitor (like this compound), perform the assay with a range of inhibitor concentrations and calculate the concentration that causes 50% inhibition of the specific Complex I activity.

Discussion and Conclusion

The available evidence robustly demonstrates that rotenone is a significantly more potent biological agent than its dehydrogenated derivative, this compound. This difference is observed at the molecular level, with a >100-fold weaker inhibition of mitochondrial complex I by this compound, and is mirrored in cellular and organismal toxicity assays.[5] The structural integrity of the B/C ring junction in rotenone appears critical for its high-affinity binding to Complex I and its subsequent potent biological effects.

For researchers in toxicology and environmental science, this distinction is crucial. While rotenone is a known environmental toxin, its degradation product, this compound, poses a substantially lower risk.[1] For professionals in drug development, the structure-activity relationship highlighted by this comparison provides valuable insight. The rotenone scaffold is a potent cytotoxin, but modifications such as the introduction of the 6a-12a double bond in this compound can dramatically attenuate this activity. This underscores the potential for targeted chemical modifications to modulate the biological effects of natural products, a key principle in the development of therapeutic agents with improved safety profiles.

References

- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. units.fisheries.org [units.fisheries.org]

- 6. Dehydroepiandrosterone inhibits complex I of the mitochondrial respiratory chain and is neurotoxic in vitro and in vivo at high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydromonocrotaline inhibits mitochondrial complex I. A potential mechanism accounting for hepatotoxicity of monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential In Vitro Antioxidant Activity of Dehydrorotenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro antioxidant activity of dehydrorotenone is limited in publicly available scientific literature. This guide synthesizes information on the antioxidant properties of the broader class of rotenoids and isoflavonoids, to which this compound belongs, to provide a comprehensive overview of its potential antioxidant activities and the methodologies for their assessment.

Introduction to this compound and its Potential as an Antioxidant

This compound is a derivative of rotenone, a well-known member of the rotenoid family of isoflavonoids. Rotenoids are a class of naturally occurring heterocyclic compounds found in the roots and stems of certain plants. While rotenone is primarily recognized for its insecticidal and piscicidal properties, emerging research on related isoflavonoids suggests potential for antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred interest in identifying novel antioxidant compounds.

The chemical structure of this compound, with its phenolic moieties, suggests a potential to act as a free radical scavenger and to participate in redox reactions. This guide will explore the potential in vitro antioxidant activity of this compound by examining the established antioxidant properties of related rotenoids and the standard assays used to quantify such activity.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-